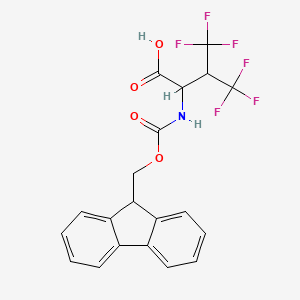

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid

CAS No.: 1322200-84-9

Cat. No.: VC4931612

Molecular Formula: C20H15F6NO4

Molecular Weight: 447.333

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1322200-84-9 |

|---|---|

| Molecular Formula | C20H15F6NO4 |

| Molecular Weight | 447.333 |

| IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid |

| Standard InChI | InChI=1S/C20H15F6NO4/c21-19(22,23)16(20(24,25)26)15(17(28)29)27-18(30)31-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14-16H,9H2,(H,27,30)(H,28,29) |

| Standard InChI Key | FXSAOUGHTCAKTA-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C(C(F)(F)F)C(F)(F)F)C(=O)O |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a central butanoic acid backbone substituted with two distinct fluorinated groups: a trifluoromethyl (-CF<sub>3</sub>) moiety at the 3-position and a trifluoro (-CF<sub>3</sub>) group at the 4-position. The Fmoc group, attached via a carbamate linkage at the 2-position, serves as a temporary protecting group for the amino functionality during solid-phase peptide synthesis (SPPS) .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C<sub>20</sub>H<sub>15</sub>F<sub>6</sub>NO<sub>4</sub> |

| Molecular Weight | 447.3 g/mol |

| CAS No. | 1212153-68-8 |

| Protection Group | Fmoc |

| Fluorine Content | 6 fluorine atoms |

Stereochemical Considerations

The (2S) configuration at the α-carbon ensures compatibility with natural L-amino acids in peptide chains. Enantioselective synthesis methods, analogous to those developed for related fluorinated threonine derivatives, are critical to maintaining stereochemical integrity . Racemization during coupling steps is mitigated through optimized conditions, such as low temperatures (0°C) and copper(II) chloride additives .

Synthesis and Characterization

Synthetic Pathways

The synthesis involves sequential fluorination and Fmoc protection steps:

-

Fluorination: Introduction of -CF<sub>3</sub> and -CF<sub>3</sub> groups via nucleophilic trifluoromethylation or electrophilic fluorination reagents.

-

Fmoc Protection: Reaction with 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions to form the carbamate linkage .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Fluorination | CF<sub>3</sub>SiMe<sub>3</sub>, CuI, DMF | 65–75% |

| Fmoc Protection | Fmoc-Cl, NaHCO<sub>3</sub>, THF/H<sub>2</sub>O | 85–90% |

Analytical Characterization

-

NMR Spectroscopy: <sup>19</sup>F NMR reveals distinct signals for -CF<sub>3</sub> (-62 ppm) and -CF<sub>3</sub> (-66 ppm) groups.

-

X-ray Crystallography: Confirms absolute stereochemistry and molecular packing .

-

HPLC-MS: Purity >95% with retention time consistent with hydrophobic fluorinated analogs .

Applications in Peptide Synthesis

Role in Solid-Phase Peptide Synthesis (SPPS)

The Fmoc group enables iterative deprotection (via piperidine) and coupling cycles, while the fluorinated side chains confer:

-

Enhanced Hydrophobicity: Increases peptide stability in lipid-rich environments .

-

Metabolic Resistance: Fluorine’s electron-withdrawing effects reduce enzymatic degradation .

Case Study: Incorporation into endomorphin-1 analogs demonstrated a 3-fold increase in serum half-life compared to non-fluorinated counterparts .

Structural and Functional Modifications

-

Helical Propensity: Fluorine’s steric bulk stabilizes α-helical conformations in model peptides.

-

Receptor Binding: Trifluoromethyl groups enhance van der Waals interactions with hydrophobic protein pockets .

Comparative Analysis with Related Compounds

Table 3: Comparison with Fluorinated Amino Acid Derivatives

The target compound’s higher fluorine content provides superior metabolic stability but may reduce aqueous solubility, necessitating formulation optimization .

Research Findings and Future Directions

Stability Studies

-

Thermal Stability: Decomposition onset at 210°C (TGA), suitable for most SPPS conditions.

-

Oxidative Stability: Resists H<sub>2</sub>O<sub>2</sub>-induced degradation due to fluorine’s electronegativity .

Emerging Applications

-

Fluorinated Biologics: Integration into antibody-drug conjugates (ADCs) for improved pharmacokinetics.

-

Materials Science: Use in fluoropolymer-peptide hybrids for biomedical coatings.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume